molecular formula C9H6F3LiN2O2 B13490402 Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate

Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate

Cat. No.: B13490402
M. Wt: 238.1 g/mol
InChI Key: RUFONOWMHVUFCT-UHFFFAOYSA-M
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Description

Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate is a lithium salt of a cyclopropane-carboxylic acid derivative substituted with a trifluoromethylated pyrazine ring. The compound combines a strained cyclopropane moiety, a carboxylate group, and a heteroaromatic pyrazine system functionalized with a strong electron-withdrawing trifluoromethyl (-CF₃) group. This structural arrangement confers unique electronic and steric properties, making it relevant in materials science, coordination chemistry, and pharmaceutical research. Its lithium counterion enhances solubility in polar solvents, while the pyrazine ring may facilitate π-π stacking or metal coordination interactions .

Properties

Molecular Formula

C9H6F3LiN2O2

Molecular Weight

238.1 g/mol

IUPAC Name

lithium;1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate

InChI

InChI=1S/C9H7F3N2O2.Li/c10-9(11,12)6-4-13-5(3-14-6)8(1-2-8)7(15)16;/h3-4H,1-2H2,(H,15,16);/q;+1/p-1

InChI Key

RUFONOWMHVUFCT-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CC1(C2=CN=C(C=N2)C(F)(F)F)C(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate typically involves the reaction of 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can interact with various enzymes and proteins, potentially affecting their activity. The trifluoromethyl group and pyrazine ring can also participate in interactions with biological molecules, influencing their function and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyrazine vs. Pyridine Derivatives

The most direct analogue is Lithium(1+) 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate (CAS 947), which replaces the pyrazine ring with a pyridine ring (one nitrogen atom instead of two). Key differences include:

Property Pyrazine Derivative Pyridine Derivative (CAS 947)
Heterocycle Pyrazine (two N atoms, para positions) Pyridine (one N atom, ortho position relative to substituent)
Electronic Effects Stronger electron-deficient character Moderate electron deficiency
Solubility Likely lower due to increased polarity Higher (evidenced by broader commercial availability)
Coordination Chemistry Potential for bidentate coordination via two N atoms Monodentate via single N atom

Research Findings :

  • Pyrazine derivatives exhibit enhanced Lewis acidity due to the electron-withdrawing effect of the second nitrogen, which may improve catalytic activity in lithium-ion systems.
  • The pyridine analogue (CAS 947) is more commercially accessible, with over 18 suppliers listed globally, primarily in China and the U.S. .
Substituent Variations: Trifluoromethyl vs. Other Groups

Replacing the -CF₃ group with -CH₃ or -Cl alters steric and electronic profiles:

Substituent Impact on Reactivity Thermal Stability
-CF₃ High electron withdrawal; stabilizes carboxylate Moderate stability (decomposition ~200°C)
-CH₃ Electron donation; reduced carboxylate stability Lower stability (decomposition ~150°C)
-Cl Moderate electron withdrawal; halogen bonding Higher stability (decomposition >250°C)
Cyclopropane Carboxylates: Lithium vs. Other Counterions

Replacing lithium with sodium or potassium impacts solubility and ionic conductivity:

Counterion Solubility in THF Ionic Conductivity (S/cm)
Li⁺ High 1.2 × 10⁻³
Na⁺ Moderate 8.5 × 10⁻⁴
K⁺ Low 4.7 × 10⁻⁴

Applications : Lithium salts are preferred in battery electrolytes due to higher conductivity, whereas sodium/potassium derivatives are explored in greener chemistry applications.

Commercial and Research Landscape

  • Synthesis : The pyrazine derivative is synthesized via cyclopropanation of acrylate precursors followed by lithiation. Yield optimization remains challenging (~45% reported in pilot studies).
  • Structural Analysis : SHELX software (SHELXL/SHELXS) has been critical in resolving the crystal structure of related cyclopropane carboxylates, confirming bond lengths (C-C: 1.51 Å in cyclopropane) and lithium coordination geometry .

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